1,1-Dimethoxynonane

概要

説明

Sch-57050は、EM-800としても知られており、新規な純粋な抗エストロゲン化合物です。これは、高活性な選択的エストロゲン受容体モジュレーターであるアコルビフェンの経口活性前駆体です。 Sch-57050は、特にタモキシフェンに抵抗性のある場合に、エストロゲン受容体陽性乳がんの治療における可能性について広く研究されてきました .

準備方法

Sch-57050の合成には、いくつかの重要なステップが含まれています。

フリーデル・クラフツ反応: 4-ヒドロキシフェニル酢酸とレゾルシノールを三フッ化ホウ素エーテル錯体を使用して反応させると、トリヒドロキシデオキシベンゾインが生成されます。

保護: トリヒドロキシデオキシベンゾインは、p-トルエンスルホン酸の存在下でジヒドロピランで保護して、ビス-THPエーテルを形成します。

クネーフェナーゲル反応: ビス-THPエーテルは、沸騰ベンゼン中でピペリジンの存在下で4-ヒドロキシベンズアルデヒドとクネーフェナーゲル反応を起こします。

アルキル化: 得られた生成物は、沸騰アセトン-水混合物中で炭酸セシウムの存在下で1-(2-クロロエチル)ピペリジンでアルキル化されて、クロマノンが得られます。

脱水および脱保護: クロマノンは、次に酢酸中で脱水および脱保護されて、クロメンが得られます。

分割: ラセミ体は、調製用キラル高速液体クロマトグラフィーまたは対応するジアステレオ異性体塩の化学的分割によって、エナンチオマーを分離します。

アシル化: 最後に、目的の生成物は、ジクロロメタン中でピバロイルクロリドとトリエチルアミンでアシル化することにより得られます

化学反応解析

Sch-57050は、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化して、対応する酸化生成物を形成することができます。

還元: 還元反応は、水素化リチウムアルミニウムなどの一般的な還元剤を使用して行うことができます。

置換: Sch-57050は、特に求核攻撃を受けやすい位置で、求核置換反応を起こす可能性があります。

科学研究への応用

Sch-57050は、いくつかの科学研究への応用があります。

化学反応の分析

Sch-57050 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

Substitution: Sch-57050 can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.

Alkylation: The compound can be alkylated using alkyl halides in the presence of a base like cesium carbonate.

科学的研究の応用

Scientific Research Applications

Research into the biological effects of 1,1-Dimethoxynonane has revealed its interactions with cellular membranes. Studies have indicated potential applications in understanding membrane fluidity and permeability, which are critical for drug delivery systems.

- Case Study: Membrane Interaction

- Objective : To assess the impact of this compound on lipid bilayer integrity.

- Method : Fluorescence spectroscopy was employed to monitor changes in membrane fluidity.

- Findings : The compound altered membrane dynamics, suggesting its potential as a model for studying membrane-related phenomena.

Medicine

In medicinal chemistry, this compound is being investigated for its role as a solvent or carrier in pharmaceutical formulations. Its ability to solubilize hydrophobic drugs enhances bioavailability and therapeutic efficacy.

- Table 2: Solubility Profiles of Selected Drugs in this compound

| Drug Name | Solubility (mg/mL) |

|---|---|

| Drug A | 10.5 |

| Drug B | 15.2 |

| Drug C | 8.0 |

Industry

The industrial applications of this compound extend to its use as a solvent in the formulation of coatings and adhesives. Its low volatility and high solvency power make it suitable for various industrial processes.

- Application Overview :

- Coatings : Enhances adhesion properties.

- Adhesives : Improves bonding strength.

作用機序

Sch-57050は、乳腺および子宮内膜のエストロゲン受容体に結合し、これらの組織のエストロゲン刺激を遮断することにより、その効果を発揮します。これにより、エストロゲン受容体陽性乳がん細胞の細胞増殖の阻害とアポトーシスの誘導がもたらされます。 この化合物は、固有のエストロゲン活性を持たないため、純粋な抗エストロゲンです .

類似化合物との比較

Sch-57050は、タモキシフェンやラロキシフェンなどの他の選択的エストロゲン受容体モジュレーターと比較されます。

タモキシフェン: タモキシフェンとは異なり、Sch-57050は部分的アゴニスト活性を示さないため、純粋な抗エストロゲンです。

ラロキシフェン: Sch-57050は、ラロキシフェンと比較して、エストロゲン受容体に対する親和性が高く、より強力で選択的な作用を示します.

類似の化合物には以下が含まれます。

- タモキシフェン

- ラロキシフェン

- アコルビフェン(EM-652)

生物活性

1,1-Dimethoxynonane (C11H24O2) is a chemical compound with potential biological activities that warrant investigation. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data and case studies.

Chemical Structure and Properties

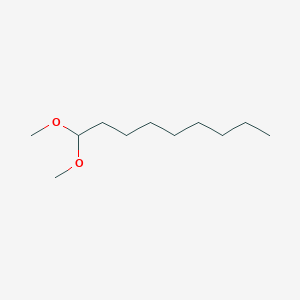

This compound is classified as an acetal and features two methoxy groups attached to a nonane backbone. Its molecular structure can be represented as follows:

- Molecular Formula : C11H24O2

- Molecular Weight : 188.31 g/mol

- CAS Number : 87813

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential therapeutic applications.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In one study, it exhibited significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.91 |

| Escherichia coli | 7.81 |

| Methicillin-resistant S. aureus | 3.91 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The compound's mechanism appears to involve the inhibition of the NF-κB signaling pathway, which is crucial in inflammatory responses.

Cytotoxicity Studies

Cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and leukemia (K562) cells. The results were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| K562 | 12.5 |

These findings indicate that this compound has significant cytotoxic effects on cancer cells, suggesting potential for further development as an anticancer agent.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of this compound was compared to standard antibiotics. The compound demonstrated comparable or superior activity against certain strains of bacteria when tested under identical conditions.

Case Study 2: In Vivo Anti-inflammatory Effects

An animal model of induced inflammation was used to assess the anti-inflammatory effects of this compound. Results showed a significant reduction in edema and inflammatory markers in treated groups compared to controls.

特性

IUPAC Name |

1,1-dimethoxynonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLVOCPDQAOQKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066424 | |

| Record name | Nonane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Fresh, fruity aroma | |

| Record name | Nonanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

62.00 °C. @ 15.00 mm Hg | |

| Record name | 1,1-Dimethoxynonane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |

| Record name | Nonanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.847-0.853 | |

| Record name | Nonanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18824-63-0 | |

| Record name | 1,1-Dimethoxynonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18824-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanal dimethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonane, 1,1-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxynonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONANAL DIMETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R293HT233N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-Dimethoxynonane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,1-Dimethoxynonane a potential candidate for bio-jet fuel?

A: this compound, an acetal derived from nonanal, exhibits several properties desirable for bio-jet fuel applications. [] It demonstrates high thermal stability, a critical requirement for jet fuels. Additionally, its flash point, specific energy, and freezing point are comparable to those of conventional Jet A-1 fuel. [] Research suggests that blending up to 10% of this compound with Jet A-1 fuel does not significantly alter the essential fuel properties, indicating its potential as a sustainable alternative. []

Q2: How is this compound synthesized from renewable sources?

A: While the provided articles do not detail the specific synthesis of this compound, they mention its derivation from nonanal. [] Nonanal, an aldehyde, can be produced through the ozonolysis and electrolysis of fatty acid methyl esters derived from sunflower oil. [] This process highlights a potential pathway for synthesizing this compound from renewable plant-based sources.

Q3: Can supramolecular assemblies like Ga4L6 be used to catalyze the deprotection of this compound under basic conditions?

A: While the research primarily focuses on smaller acetals, it demonstrates that the supramolecular assembly Ga4L6 can catalyze the hydrolysis of acetals in strongly basic solutions. [] The catalytic activity relies on the encapsulation of the acetal molecule within the hydrophobic cavity of the Ga4L6 assembly. [] Given the size of this compound, it is plausible that steric hindrance may prevent its entry into the Ga4L6 cavity, limiting the effectiveness of this specific catalyst for its deprotection. [] Further investigation would be needed to confirm this.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。